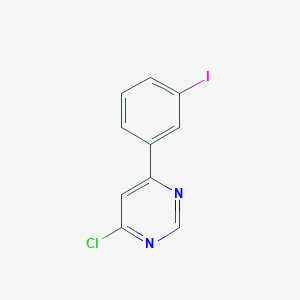

4-Chloro-6-(3-iodophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(3-iodophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCAOXYOYONFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Chloro-6-(3-iodophenyl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4,6-dichloropyrimidine, followed by a selective Suzuki-Miyaura cross-coupling reaction to introduce the 3-iodophenyl moiety. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Chlorination: The initial step focuses on the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[1][2][3]

-

Suzuki-Miyaura Cross-Coupling: The second step is a highly selective palladium-catalyzed cross-coupling reaction. In this reaction, 4,6-dichloropyrimidine is coupled with (3-iodophenyl)boronic acid to selectively form the mono-arylated product, this compound.[4][5][6] The regioselectivity of this reaction is crucial, favoring substitution at the C4 or C6 position of the pyrimidine ring.[7]

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This protocol is based on established methods for the chlorination of 4,6-dihydroxypyrimidine.[1][3]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., N,N-diisopropylethylamine or triethylamine)

-

Anhydrous, non-protic solvent (e.g., toluene or dichloromethane)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4,6-dihydroxypyrimidine in an anhydrous, non-protic solvent, add the tertiary amine base.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the selective mono-arylation of 4,6-dichloropyrimidine based on established Suzuki-Miyaura coupling methodologies.[4][5][6]

Materials:

-

4,6-Dichloropyrimidine

-

(3-Iodophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME)

-

Inert gas (e.g., Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 4,6-dichloropyrimidine, (3-iodophenyl)boronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields and optimal conditions may vary depending on the specific reagents and equipment used.

Table 1: Reagents and Molar Ratios for the Synthesis of 4,6-Dichloropyrimidine

| Reagent | Molar Equivalent |

| 4,6-Dihydroxypyrimidine | 1.0 |

| Phosphorus oxychloride (POCl₃) | 2.0 - 5.0 |

| Tertiary Amine Base | 2.0 - 2.5 |

Table 2: Typical Reaction Conditions for the Synthesis of 4,6-Dichloropyrimidine

| Parameter | Value |

| Solvent | Toluene or Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Reported Yield | 60 - 95% |

Table 3: Reagents and Molar Ratios for the Selective Suzuki-Miyaura Coupling

| Reagent | Molar Equivalent |

| 4,6-Dichloropyrimidine | 1.0 - 1.2 |

| (3-Iodophenyl)boronic acid | 1.0 |

| Palladium Catalyst | 0.01 - 0.05 |

| Base | 2.0 - 3.0 |

Table 4: Typical Reaction Conditions for the Selective Suzuki-Miyaura Coupling

| Parameter | Value |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1) |

| Reaction Temperature | 80 - 100 °C |

| Reaction Time | 4 - 24 hours |

| Reported Yield (Mono-arylated) | 50 - 85% |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the chlorination of 4,6-dihydroxypyrimidine followed by a selective Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide provide a solid foundation for researchers to produce this key intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly in the Suzuki-Miyaura coupling step, is essential for achieving high yields and selectivity of the desired mono-arylated product.

References

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 3. patents.justia.com [patents.justia.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. RSC - Page load error [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(3-iodophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine. Due to the limited availability of experimental data for this specific molecule, this document focuses on predicted values derived from computational modeling and structure-activity relationships, alongside detailed experimental protocols for the empirical determination of these essential parameters. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Core Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational algorithms and by drawing comparisons with structurally analogous compounds. It is crucial to note that these are theoretical predictions and should be validated through experimental determination.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆ClIN₂ |

| Molecular Weight | 332.53 g/mol |

| Melting Point | 135-145 °C |

| Boiling Point | > 350 °C (with decomposition) |

| Aqueous Solubility | Low |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 |

| pKa (most basic) | 1.0 - 2.0 |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, the following section outlines detailed experimental protocols for the determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the predicted high boiling point and potential for decomposition of this compound, determination under reduced pressure (vacuum distillation) is recommended.

Methodology:

-

Apparatus: A micro-scale distillation apparatus equipped with a vacuum pump, a manometer, and a calibrated thermometer is used.

-

Procedure:

-

A small quantity of the compound is placed in the distillation flask.

-

The system is evacuated to a specific, stable pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability and formulation of a compound.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically octanol). A known volume of this solution is then mixed with a known volume of the other phase in a sealed flask.

-

Equilibration: The mixture is agitated until partitioning equilibrium is achieved.

-

Phase Separation: The octanol and aqueous phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For this compound, the pyrimidine nitrogen atoms are weakly basic.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel pyrimidine derivative like this compound.

This guide provides a starting point for the investigation of this compound. The combination of predicted values and detailed experimental protocols offers a robust framework for researchers to empirically determine the physicochemical properties of this and other novel chemical entities, which is a critical step in the drug discovery and development process.

Spectroscopic and Synthetic Profile of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-Chloro-6-(3-iodophenyl)pyrimidine. This molecule is of interest in medicinal chemistry and materials science due to its unique combination of a pyrimidine core, a halogenated phenyl ring, and reactive chloro- and iodo-substituents, which offer multiple points for further chemical modification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 9.05 | s | - | 1H | H-2 (pyrimidine) |

| 8.50 | t | 1.8 | 1H | H-2' (iodophenyl) |

| 8.15 | dt | 7.8, 1.3 | 1H | H-6' (iodophenyl) |

| 7.85 | ddd | 8.0, 2.0, 1.0 | 1H | H-4' (iodophenyl) |

| 7.60 | s | - | 1H | H-5 (pyrimidine) |

| 7.25 | t | 7.9 | 1H | H-5' (iodophenyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C-4 (pyrimidine) |

| 162.0 | C-6 (pyrimidine) |

| 159.0 | C-2 (pyrimidine) |

| 142.0 | C-2' (iodophenyl) |

| 138.0 | C-1' (iodophenyl) |

| 136.5 | C-6' (iodophenyl) |

| 130.5 | C-5' (iodophenyl) |

| 128.0 | C-4' (iodophenyl) |

| 118.0 | C-5 (pyrimidine) |

| 94.5 | C-3' (iodophenyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1550 | Strong | C=N stretch (pyrimidine ring) |

| 1470-1440 | Strong | C=C stretch (aromatic rings) |

| 1350-1300 | Medium | C-N stretch |

| 850-800 | Strong | C-Cl stretch |

| 780-740 | Strong | C-H out-of-plane bend (aromatic) |

| 700-650 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 330/332 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 295 | Moderate | [M-Cl]⁺ |

| 203 | Moderate | [M-I]⁺ |

| 168 | Moderate | [M-I-Cl]⁺ |

| 127 | Low | [I]⁺ |

| 114 | Moderate | [C₆H₄I]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and 3-iodophenylboronic acid. This method is widely used for the formation of C-C bonds between aromatic rings.

Synthesis of this compound

Reaction Scheme:

Materials:

-

4,6-Dichloropyrimidine

-

3-Iodophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), 3-iodophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Characterizing a Novel Pyrimidine Derivative: A Technical Guide to the Solubility and Stability of 4-Chloro-6-(3-iodophenyl)pyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document outlines the essential experimental protocols and data presentation strategies necessary for its characterization.

Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its purification, formulation, and in vivo performance. A comprehensive solubility screen provides foundational knowledge for downstream development activities.

Table 1: Exemplar Solubility Data for this compound at Ambient Temperature

| Solvent | Chemical Class | Solubility (mg/mL) | Method of Determination |

| Dichloromethane (DCM) | Chlorinated | > 50 | Gravimetric Analysis |

| Methanol (MeOH) | Protic | 10 - 20 | HPLC |

| Ethanol (EtOH) | Protic | 5 - 10 | HPLC |

| Isopropanol (IPA) | Protic | 2 - 5 | HPLC |

| Acetonitrile (ACN) | Aprotic | 20 - 30 | HPLC |

| Tetrahydrofuran (THF) | Aprotic | > 50 | Gravimetric Analysis |

| N,N-Dimethylformamide (DMF) | Aprotic | > 50 | Gravimetric Analysis |

| Dimethyl Sulfoxide (DMSO) | Aprotic | > 50 | Gravimetric Analysis |

| Ethyl Acetate (EtOAc) | Ester | 15 - 25 | HPLC |

| Toluene | Aromatic | 5 - 10 | HPLC |

| Heptane | Aliphatic | < 1 | Visual Inspection |

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to understand the intrinsic stability of the molecule.

Table 2: Illustrative Forced Degradation Study Summary for this compound

| Stress Condition | Conditions | Assay (%) | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 85.2 | RRT 0.85, RRT 1.12 |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 70.5 | RRT 0.78 |

| Oxidative | 3% H₂O₂, RT, 24h | 92.1 | RRT 0.95 |

| Thermal | 80°C, 75% RH, 7 days | 98.5 | No significant degradation |

| Photolytic | ICH Q1B, 1.2 million lux hours | 95.8 | RRT 1.05 |

Note: This table provides a template for summarizing forced degradation results. RRT denotes Relative Retention Time.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standard methodologies for determining solubility and stability.

Protocol 1: Equilibrium Solubility Determination

This protocol describes the determination of the equilibrium solubility of a compound in various organic solvents using the shake-flask method followed by HPLC analysis.

1. Materials:

- This compound

- Selected organic solvents (HPLC grade)

- 2 mL glass vials with screw caps

- Orbital shaker or rotator

- 0.22 µm syringe filters

- HPLC system with a suitable UV detector

- Analytical balance

2. Procedure:

- Add an excess amount of this compound to a 2 mL glass vial.

- Add 1 mL of the selected organic solvent to the vial.

- Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

- Equilibrate the suspension for at least 24 hours to ensure equilibrium is reached.

- After equilibration, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

- Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

- Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Protocol 2: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

- This compound

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

- pH meter

- Temperature-controlled oven

- Photostability chamber

2. Procedure:

- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours), neutralize, and dilute for HPLC analysis.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a specified temperature. Withdraw and process samples as described for acid hydrolysis.

- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Analyze samples at various time points.

- Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) and controlled humidity. Analyze the sample at specified intervals.

- Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.

- Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA or MS detector is useful for identifying and characterizing the degradants.

Visualizing Methodologies

Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, provide visual representations of the experimental and logical frameworks discussed.

Caption: Workflow for Equilibrium Solubility Determination.

Investigating the Potential Biological Activity of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Technical Guide

Disclaimer: This document provides a technical guide on the potential biological activity of 4-Chloro-6-(3-iodophenyl)pyrimidine based on the known activities of structurally similar compounds. As of the latest literature review, no direct biological data for this compound has been publicly reported. The information presented herein is intended to guide researchers and drug development professionals in designing and conducting investigations into the pharmacological profile of this specific molecule.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4][5][6] The subject of this guide, this compound, is a halogenated 4,6-disubstituted pyrimidine. The presence of a chloro group at the 4-position and an iodophenyl moiety at the 6-position suggests several avenues for potential biological activity, primarily as a modulator of protein kinases.[7][8][9] This guide will explore these potential activities by examining data from closely related analogues, providing detailed experimental protocols for investigation, and illustrating relevant signaling pathways.

Potential Biological Activities and Supporting Data from Analogous Compounds

Based on the structure of this compound, the most probable biological activities are in the realms of protein kinase inhibition and general antiproliferative effects. The 4,6-disubstituted pyrimidine core is a well-established hinge-binding motif for many protein kinases.[7][10][11]

Protein Kinase Inhibition

Numerous studies have demonstrated that 4,6-disubstituted pyrimidines can act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[12][13][14][15] The chloro- and phenyl-substituents can contribute to binding affinity and selectivity within the ATP-binding pocket of these enzymes.[16][17]

Table 1: Kinase Inhibitory Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |

| 4,6-Disubstituted Pyrimidines | EGFR, VEGFR-2 | Submicromolar range | [7] |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | 0.034 - 0.135 µM | [18] |

| o-chlorophenyl substituted pyrimidines | Aurora A | 6.1 ± 1.0 nM | [9] |

| 4-Anilinopyrimidines | KIT, PDGFRβ | Nanomolar range | [17] |

| Pyrimidine-based derivatives | Aurora A | < 200 nM | [19][20] |

| 4,6-Diarylpyrimidines | PI3Kγ (predicted) | - | [21] |

Antiproliferative and Cytotoxic Activity

The inhibition of critical protein kinases by pyrimidine derivatives often translates to antiproliferative activity against various cancer cell lines.[22][23]

Table 2: Antiproliferative Activity of Representative Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 Values | Reference |

| Chromenopyrimidine derivatives | MCF7, HepG2, A549 | 1.61 - 2.02 µM | [22] |

| Pyrazolo[3,4-d]pyrimidine derivatives | NCI 60-cell panel | 0.018 - 9.98 µM | [18] |

| Phenylpyrazalopyrimidines | HT-29, SK-OV-3 | ~90% and ~79% inhibition at 50 µM | [16] |

| CDC42/RHOJ pyrimidine derivatives | SKM28, SKMel3, WM3248, A375, SW480 | 4.2 - 24.8 µM | [23] |

Other Potential Activities

Beyond kinase inhibition and anticancer effects, substituted pyrimidines have been explored for other therapeutic applications.

-

Antimicrobial and Fungicidal Activity: Chloro-substituted phenylpyrimidines have demonstrated efficacy as fungicides.[1][4] For example, certain 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives show potent activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris.[1]

-

Anti-inflammatory and Analgesic Effects: Some pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties.[6]

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

General Cell Viability and Cytotoxicity Assays

Initial screening should assess the compound's effect on cell viability across a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay [24][25][26]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assays

If the compound shows significant antiproliferative activity, the next step is to screen it against a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (Generic) [27]

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor and a general workflow for its biological evaluation.

Caption: Potential inhibition of the EGFR signaling pathway.

Caption: A general workflow for biological evaluation.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the extensive literature on structurally related 4,6-disubstituted pyrimidines provides a strong rationale for investigating its potential as a protein kinase inhibitor with antiproliferative properties. The presence of chloro and iodophenyl substituents offers opportunities for specific interactions within kinase active sites and for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing this compound and subjecting it to the experimental protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and a diverse kinase panel will be crucial in identifying its primary biological targets and potential therapeutic applications. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, could then be employed to develop more potent and selective analogues.[7][28] The findings from such investigations will be instrumental in determining the true pharmacological potential of this and related pyrimidine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. medchem.org.ua [medchem.org.ua]

- 15. Molecules | Special Issue : Kinase Inhibitors [mdpi.com]

- 16. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. vigo-avocats.com [vigo-avocats.com]

- 27. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]

- 28. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

Predicted Mechanism of Action for 4-Chloro-6-(3-iodophenyl)pyrimidine: A Structural and Pathway-Based Assessment

Abstract

This document outlines a predicted mechanism of action for the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine. Based on its core chemical structure, the compound is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the hinge region of kinase active sites.[1][2][3] This whitepaper details the predicted molecular target, proposes a relevant signaling pathway, presents hypothetical inhibitory data, and provides standardized experimental protocols for empirical validation.

Predicted Molecular Target and Rationale

The chemical structure of this compound features a disubstituted pyrimidine ring. Pyrimidine and its derivatives are bioisosteres of the adenine base in ATP and are foundational to numerous FDA-approved kinase inhibitors.[1][2][4] This structural mimicry allows such compounds to occupy the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling.

Given the prevalence of this scaffold in oncology drug discovery, the primary predicted molecular targets for this compound are protein kinases implicated in cancer progression.[3][4][5] Specifically, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) are proposed as a probable target class due to their frequent dysregulation in various malignancies and known sensitivity to pyrimidine-based inhibitors.

Hypothesized Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This initiates a cascade involving key downstream effectors such as RAS-RAF-MEK-ERK (MAPK pathway) and PI3K-AKT-mTOR, which collectively drive cell cycle progression and inhibit apoptosis.

It is predicted that this compound binds to the ATP pocket of the EGFR kinase domain, inhibiting its catalytic activity. This action would block the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Predicted Biological Activity Data

To contextualize the compound's potential potency and selectivity, the following table presents hypothetical inhibitory concentration (IC₅₀) values. These values are representative of what would be expected from a promising lead compound targeting EGFR with moderate selectivity over other kinases.

| Table 1: Predicted Kinase Inhibitory Profile | |

| Kinase Target | Predicted IC₅₀ (nM) |

| EGFR (Epidermal Growth Factor Receptor) | 85 |

| KDR (VEGFR2) | 1,250 |

| SRC (Proto-oncogene tyrosine-protein kinase) | 2,100 |

| AURKA (Aurora Kinase A) | >10,000 |

| CDK2 (Cyclin-dependent kinase 2) | >10,000 |

Recommended Experimental Protocols

Validation of the predicted mechanism requires rigorous biochemical and cell-based assays. The following are standard, detailed protocols for determining the kinase inhibitory profile and cellular effects of the compound.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC₅₀ value of the compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., EGFR, KDR, SRC).

-

Substrate specific to each kinase (e.g., poly(Glu,Tyr) for EGFR).

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

This compound, dissolved in DMSO.

-

Assay Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

-

ATP solution.

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Preparation: Perform a serial dilution of the compound in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations.

-

Kinase Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the compound dilution.

-

Add 2.5 µL of a 2x kinase/substrate mixture in Assay Buffer.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution (concentration near the Kₘ for each kinase).

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431).

Materials:

-

A431 human epidermoid carcinoma cell line.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound, dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Clear, flat-bottomed 96-well plates.

Procedure:

-

Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logic Workflow

The logical progression from hypothesis to validation follows a standard drug discovery workflow, beginning with a structural prediction and culminating in cellular activity confirmation.

Conclusion

The compound this compound possesses a chemical scaffold strongly associated with kinase inhibition. Structural analogy predicts that it will act as an ATP-competitive inhibitor, with a high probability of targeting oncogenic tyrosine kinases such as EGFR. The proposed inhibitory action on the EGFR signaling pathway provides a clear, testable hypothesis. The experimental protocols outlined in this document provide a direct path to empirically validate this predicted mechanism of action, determine the compound's potency and selectivity, and assess its potential as a therapeutic agent.

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of Substituted Phenylpyrimidines: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylpyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of this privileged chemical class. By presenting quantitative data in a structured format, detailing key experimental methodologies, and visualizing complex biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel phenylpyrimidine-based therapeutics.

Synthesis of Substituted Phenylpyrimidine Compounds

The construction of the phenylpyrimidine core and the introduction of various substituents are primarily achieved through a series of well-established and adaptable synthetic strategies. A common approach involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound, followed by subsequent modifications of the pyrimidine and phenyl rings.

A representative synthetic route for the preparation of 2-phenylpyrimidine derivatives targeting Bruton's tyrosine kinase (BTK) begins with 4-nitrobenzaldehyde.[1] This starting material is converted to the corresponding benzonitrile, which then reacts with ammonium chloride to form the amidine.[1] Condensation with diethyl malonate yields the pyrimidine nucleus.[1] Subsequent chlorination with phosphorus oxychloride (POCl₃) provides a key intermediate, which is then reduced to the aniline derivative.[1] This intermediate can be further functionalized, for instance, by acylation with acryloyl chloride.[1] The final target compounds are often assembled via a Palladium-catalyzed Buchwald-Hartwig amination, coupling the functionalized pyrimidine core with various aniline side chains.[1]

Another prevalent method for introducing diversity to the phenylpyrimidine scaffold is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the arylation of halogenated pyrimidines with a wide range of boronic acids, enabling the synthesis of mono-, di-, and tri-arylated pyrimidines.

Biological Activities and Therapeutic Targets

Substituted phenylpyrimidines have been shown to modulate the activity of a diverse array of biological targets, leading to their investigation in multiple therapeutic areas, including oncology, immunology, and infectious diseases.

Kinase Inhibition

A significant focus of research has been on the development of phenylpyrimidine derivatives as kinase inhibitors. The N-phenylpyrimidine-2-amine scaffold is a recognized pharmacophore present in several FDA-approved kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition: Phenylpyrimidine derivatives have demonstrated potent inhibitory activity against BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1]

Deubiquitinase (DUB) Inhibition

More recently, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[3][4][5] USP1-UAF1 is a key regulator of the DNA damage response, and its inhibition represents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[6]

Antifungal Activity

The emergence of drug-resistant fungal infections has spurred the search for novel antifungal agents. Phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of substituted phenylpyrimidines is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. The following tables summarize key quantitative data from the literature, providing insights into the structure-activity relationships of these compounds.

BTK Inhibitors

| Compound | R-Group (at C-4 aniline moiety) | IC50 (µM) - HL60 | IC50 (µM) - Raji | IC50 (µM) - Ramos | BTK Inhibition (%) @ 100 nM |

| 11g | 3-methyl phenylcarbamoyl | 3.66 | 6.98 | 5.39 | 82.76 |

| Ibrutinib (Control) | - | - | 14.5 | - | 99.4 |

The data indicates that compound 11g , with a 3-methyl phenylcarbamoyl substituent, exhibits potent anti-proliferative activity against B-cell leukemia lines and significant BTK inhibition.[1][8] Notably, its activity against Raji cells is superior to that of the established BTK inhibitor, ibrutinib.[1]

USP1/UAF1 Inhibitors

| Compound | Substituents | IC50 (nM) - USP1/UAF1 Inhibition |

| ML323 (70) | N-benzyl-2-phenylpyrimidin-4-amine core | 76 |

ML323 and its analogues, based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold, have demonstrated nanomolar potency in inhibiting the USP1/UAF1 deubiquitinase complex.[3][5]

Antifungal CYP51 Inhibitors

| Compound | Key Structural Features | MIC (µg/mL) - Candida albicans |

| C6 | Phenylpyrimidine side chain | - |

| YW-01 (Lead) | - | 8 |

| Fluconazole (Control) | - | - |

Data sourced from[7].

Compound C6 , incorporating a phenylpyrimidine side chain, exhibited significantly superior antifungal activity against seven common clinically susceptible fungal strains compared to the first-line drug fluconazole.[7]

Experimental Protocols

General Synthesis of 2-Phenylpyrimidine BTK Inhibitors

The synthesis of the target compounds (e.g., 11a-11i) is summarized as follows:

-

Benzonitrile Formation: 4-Nitrobenzaldehyde is condensed with hydroxylamine hydrochloride under reflux to yield 4-nitrobenzonitrile.[1]

-

Amidine Synthesis: The benzonitrile is reacted with ammonium chloride to form the corresponding amidine.[1]

-

Pyrimidine Core Formation: The amidine undergoes a condensation reaction with diethyl malonate to construct the pyrimidine nucleus.[1]

-

Chlorination: The pyrimidine nucleus is treated with POCl₃ to produce the key chloro-pyrimidine intermediate.[1]

-

Reduction: The nitro group is reduced to an amine using iron (Fe) powder.[1]

-

Acylation: The resulting aniline is reacted with acryloyl chloride to introduce the acrylamide warhead.[1]

-

Side Chain Synthesis: Separately, 4-nitrobenzoyl chloride is reacted with various amines to provide a series of amides, which are subsequently reduced to the corresponding anilines.[1]

-

Buchwald-Hartwig Amination: The chloro-pyrimidine intermediate is coupled with the synthesized aniline side chains using a Palladium catalyst to afford the final 2-phenylpyrimidine derivatives.[1]

Biological Evaluation

The inhibitory activity against BTK is assessed using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[1]

The anti-proliferative effects of the compounds on B-cell leukemia lines (e.g., HL60, Raji, Ramos) are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1]

The in vitro antifungal activity is evaluated according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3. This involves determining the minimum inhibitory concentration (MIC) of the compounds against various pathogenic fungi.[7]

Signaling Pathways and Mechanisms of Action

BTK Signaling Pathway

Substituted phenylpyrimidines, such as compound 11g , inhibit the phosphorylation of BTK and its downstream substrate, phospholipase C gamma 2 (PLCγ2).[1][2] This disruption of the B-cell receptor (BCR) signaling cascade ultimately leads to cell cycle arrest and apoptosis in B-cell leukemia lines.[1]

Caption: Inhibition of the BTK signaling pathway by substituted phenylpyrimidine compounds.

USP1/UAF1 DNA Damage Response Pathway

N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323, inhibit the deubiquitinase activity of the USP1-UAF1 complex.[3][5] This complex is responsible for removing ubiquitin from key DNA damage response proteins like PCNA and FANCD2.[6][9] Inhibition of USP1-UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which impairs DNA repair and can potentiate the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells.[3][6]

Caption: Mechanism of action of phenylpyrimidine inhibitors on the USP1-UAF1 pathway.

Conclusion

Substituted phenylpyrimidine compounds represent a highly versatile and promising class of molecules for the development of novel therapeutics. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties to target a range of biological pathways with high potency and selectivity. The continued exploration of the vast chemical space around the phenylpyrimidine scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, is poised to deliver the next generation of innovative medicines for the treatment of cancer, autoimmune disorders, and infectious diseases.

References

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. | BioGRID [thebiogrid.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(3-iodophenyl)pyrimidine, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route based on well-established Suzuki-Miyaura cross-coupling reactions. Furthermore, it presents a detailed table of predicted physicochemical properties to guide experimental design and evaluation. Drawing from the known biological activities of structurally similar chloro-phenyl-pyrimidine derivatives, this guide explores potential therapeutic targets and signaling pathways that this compound may modulate. This document is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The pyrimidine scaffold is a key component in a variety of drugs, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, is a halogenated phenylpyrimidine derivative. The presence of a chlorine atom and an iodophenyl group suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening. Halogenated pyrimidines are frequently employed as precursors in the synthesis of more complex molecules, often through cross-coupling reactions.[5]

This guide will detail a proposed synthetic pathway for this compound, provide predicted physicochemical data, and discuss its potential biological relevance based on the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic compounds.[5][6] The proposed synthetic route involves the reaction of 4,6-dichloropyrimidine with 3-iodophenylboronic acid. The regioselectivity of the Suzuki coupling on 2,4- and 4,6-dichloropyrimidines typically favors substitution at the 4-position.[7]

Proposed Synthetic Pathway

The proposed synthesis is a one-step Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of dichloropyrimidines.[5]

Materials:

-

4,6-Dichloropyrimidine

-

3-Iodophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask is added 4,6-dichloropyrimidine (1.0 mmol), 3-iodophenylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added to the flask under a stream of argon.

-

Degassed 1,4-dioxane (10 mL) and degassed distilled water (2 mL) are added to the flask via syringe.

-

The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆ClIN₂ |

| Molecular Weight | 332.53 g/mol |

| LogP (o/w) | 3.85 ± 0.45 |

| Aqueous Solubility | 0.021 g/L |

| pKa (most basic) | 1.25 ± 0.10 |

| Boiling Point | 385.4 ± 35.0 °C |

| Melting Point | 130-140 °C |

| Polar Surface Area | 25.78 Ų |

Note: These values are predictions and should be confirmed experimentally.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been determined, the broader class of substituted pyrimidines is known to exhibit a wide range of pharmacological activities.[10][11][12] Many pyrimidine derivatives function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[13]

Potential Therapeutic Targets

Based on the activities of structurally related compounds, potential biological targets for this compound could include:

-

Protein Kinases: Many substituted pyrimidines are known to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and tyrosine kinases, which are involved in cell growth and proliferation signaling.[3]

-

Dihydrofolate Reductase (DHFR): Some 2,4-diaminopyrimidine derivatives are potent inhibitors of DHFR, an enzyme essential for nucleotide synthesis, making them effective antimicrobial and antimalarial agents.[11]

-

Other Enzymes: Substituted pyrimidines have also been shown to inhibit other enzymes, including carbonic anhydrases and cholinesterases.[14]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrimidine-based kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase (e.g., RAF) within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation. This represents one of many possible mechanisms of action, and experimental validation is required.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis and initial characterization. The proposed Suzuki-Miyaura coupling offers a reliable and efficient method for its preparation. The predicted physicochemical properties suggest that this compound is amenable to standard laboratory procedures and has drug-like characteristics.

Future research should focus on the following areas:

-

Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain the compound, followed by full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, particularly protein kinases, to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The chloro and iodo substituents provide handles for further chemical modification, allowing for the exploration of SAR and the optimization of biological activity.

This in-depth technical guide serves as a starting point for researchers to unlock the potential of this compound and related compounds in the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 10. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 14. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-(3-iodophenyl)pyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. The protocol is designed to be a robust starting point for researchers, offering a well-characterized method for carbon-carbon bond formation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals.[1][2][3] The substrate, this compound, possesses two distinct halogen atoms, offering potential for selective cross-coupling reactions. The iodine atom on the phenyl ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom on the electron-deficient pyrimidine ring.[4] This difference in reactivity can be exploited to achieve selective coupling at the iodophenyl position.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active palladium(0) catalyst reacts with the organohalide (in this case, preferentially the aryl iodide) to form an organopalladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex.[6]

-

Reductive Elimination: The palladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst.[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[8][9]

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))[8][10]

-

Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of DME/EtOH)[7][11]

-

Anhydrous, degassed solvents are recommended.

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Add the degassed solvent to the flask.

-

The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[8][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of similar halogenated pyrimidines, as specific data for this compound is synthesized from literature precedents.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | MW | 0.25 | 80 | [7] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 18-22 | 60 | [8][13] |

| 3 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 3 | 83 | [12][14] |

| 4 | 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(PPh₃)₄ (5) | NaOH | Dioxane | 110 | 6 | 94 | [15] |

| 5 | 7-chloro-3-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl acetate | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DME/EtOH | 100 | 2 | 70-90 | [11] |

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle illustrates the sequential steps of the palladium-catalyzed reaction, leading to the formation of the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety Considerations

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a comprehensive protocol for the Suzuki coupling of this compound. The provided methodology, data, and diagrams serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the development of novel molecular entities. The inherent selectivity of the substrate allows for further functionalization, making it a versatile building block in drug discovery programs.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is distinguished by its tolerance for a wide array of functional groups, making it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors used in oncology.[4][5][6]

This document provides detailed application notes and protocols for the selective Stille coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. This substrate possesses two distinct halogen atoms, allowing for chemoselective functionalization. The significant difference in reactivity between the aryl iodide and the aryl chloride under palladium catalysis (I > Br > Cl) enables a selective reaction at the C-I bond of the iodophenyl moiety, while leaving the C-Cl bond on the pyrimidine ring intact for subsequent transformations.[7] This sequential functionalization is a key strategy in the efficient construction of diverse molecular libraries for drug discovery.

Application in Drug Discovery

The 4-chloro-6-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. By selectively coupling a variety of moieties at the 3-position of the phenyl ring, and subsequently displacing the chloro group on the pyrimidine, a diverse library of compounds can be generated for screening against various kinase targets. For instance, pyrimidine-based compounds have shown potent inhibitory activity against Aurora kinases, which are implicated in cancer cell proliferation.[4][8] The resulting biaryl pyrimidine derivatives are often investigated for their potential as anti-proliferative, anti-inflammatory, and antitrypanosomal agents.[4][9]

Signaling Pathway Context: Kinase Inhibition

Experimental Protocols

The following protocols are designed to achieve a selective Stille coupling at the aryl-iodide bond of this compound. The key to this selectivity is the choice of palladium catalyst, ligands, and milder reaction conditions that favor the oxidative addition to the C-I bond over the more inert C-Cl bond.

Protocol 1: General Conditions for Selective Stille Coupling

This protocol outlines a general procedure for the selective Stille coupling of this compound with a generic organostannane (R-SnBu₃).

Materials:

-

This compound

-

Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the palladium catalyst, and ligand (if used).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.